2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 1988-11-0
VCID: VC21196512
InChI: InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3
SMILES: CC(C)C1=CC(=O)C=C(C1=O)C(C)C
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione

CAS No.: 1988-11-0

Cat. No.: VC21196512

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione - 1988-11-0

Specification

Description This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 1988-11-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 2,6-di(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3
Standard InChI Key DDXYWFGBQZICBD-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=O)C=C(C1=O)C(C)C
Canonical SMILES CC(C)C1=CC(=O)C=C(C1=O)C(C)C

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